3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid
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Overview
Description
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is an aromatic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. Its structure consists of a benzene ring substituted with an aminophenoxy group and two carboxylic acid groups, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid typically involves the following steps:
Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The intermediate product is esterified with phthalic anhydride to introduce the carboxylic acid groups.
Hydrolysis: Finally, the ester groups are hydrolyzed to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:
Polymer Chemistry: Acts as a monomer that undergoes polycondensation reactions to form high-performance polymers.
Biological Systems: The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid groups can participate in esterification or amidation reactions.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar structure but lacks the aminophenoxy group.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,3-positions.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,4-positions.
Uniqueness
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of both an aminophenoxy group and two carboxylic acid groups on the benzene ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91459-85-7 |
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Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-(4-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-8-4-6-9(7-5-8)20-11-3-1-2-10(13(16)17)12(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
InChI Key |
RDKYOSRDTQCCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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